molecular formula C5H7ClN4O B13145885 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one CAS No. 63537-70-2

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one

Cat. No.: B13145885
CAS No.: 63537-70-2
M. Wt: 174.59 g/mol
InChI Key: BEFMZFINASCUML-UHFFFAOYSA-N
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Description

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: N-oxides of the triazine compound.

    Reduction: Reduced triazine derivatives.

Scientific Research Applications

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(1H)-one stands out due to its unique combination of a triazine ring with a dimethylamino group This structural feature imparts specific chemical reactivity and biological activity that differentiates it from other similar compounds

Properties

IUPAC Name

6-chloro-4-(dimethylamino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c1-10(2)4-7-3(6)8-5(11)9-4/h1-2H3,(H,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFMZFINASCUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576251
Record name 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63537-70-2
Record name 4-Chloro-6-(dimethylamino)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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